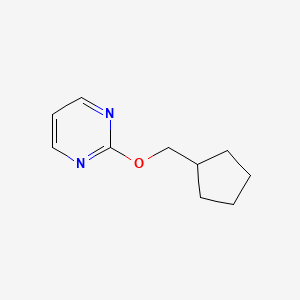
2-(环戊基甲氧基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopentylmethoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It contains a pyrimidine ring and a cyclopentylmethoxy group. This compound has garnered significant attention due to its potential therapeutic and industrial applications.
科学研究应用
2-(Cyclopentylmethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
2-(Cyclopentylmethoxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(Cyclopentylmethoxy)pyrimidine may interact with its targets by inhibiting their expression and activities, leading to its anti-inflammatory effects.
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism can occur under a variety of conditions, including pathogen infections . The mode of action of pyrimidines includes inhibition of methionine biosynthesis and secretion of hydrolytic enzymes .
Pharmacokinetics
Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, duration of action, drug interaction potential, and adverse effects .
Result of Action
Given that pyrimidines are known to have anti-inflammatory effects , it can be inferred that 2-(Cyclopentylmethoxy)pyrimidine may also exhibit similar effects. This could involve reducing inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclopentylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Cyclopentylmethoxy)pyrimidine may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
化学反应分析
Types of Reactions
2-(Cyclopentylmethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated pyrimidine derivatives, amines, thiols, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Methoxypyrimidine: Similar in structure but lacks the cyclopentyl group.
2-(Cyclohexylmethoxy)pyrimidine: Contains a cyclohexyl group instead of a cyclopentyl group.
2-(Cyclopentylmethoxy)quinazoline: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
Uniqueness
2-(Cyclopentylmethoxy)pyrimidine is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
2-(cyclopentylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h3,6-7,9H,1-2,4-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSSCAINTCRZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
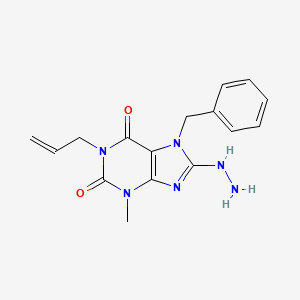
![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)
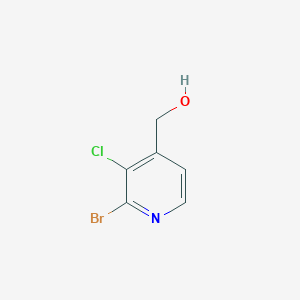
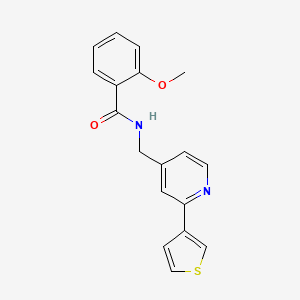
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)

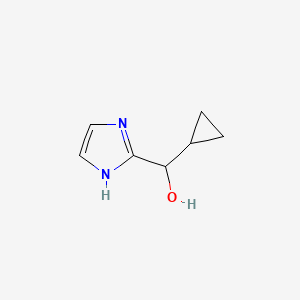
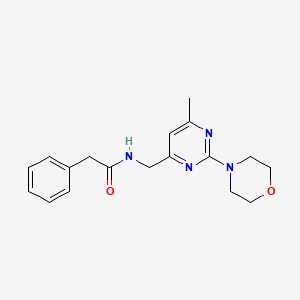
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2399883.png)
![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)
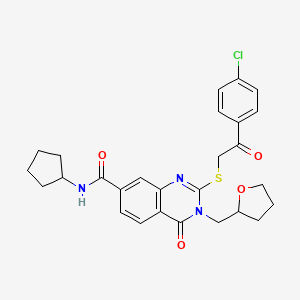
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)
